N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid
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Overview
Description
N-(3-Carboxybicyclo[221]heptane-2-carbonyl)-L-glutamic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid typically involves multiple steps. One common method starts with the preparation of bicyclo[2.2.1]heptane-2-carboxylic acid, which can be synthesized through the reduction of norcamphor . This intermediate is then subjected to further reactions to introduce the carboxyl and carbonyl groups at specific positions on the bicyclic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and selective oxidation are often employed under controlled conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid exerts its effects involves interactions with molecular targets and pathways within biological systems. Its bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Norcamphor: A ketone derivative of norbornane, used as an intermediate in the synthesis of more complex compounds.
Uniqueness
This compound is unique due to its combination of a bicyclic structure with specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
58480-07-2 |
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Molecular Formula |
C14H19NO7 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
(2S)-2-[(3-carboxybicyclo[2.2.1]heptane-2-carbonyl)amino]pentanedioic acid |
InChI |
InChI=1S/C14H19NO7/c16-9(17)4-3-8(13(19)20)15-12(18)10-6-1-2-7(5-6)11(10)14(21)22/h6-8,10-11H,1-5H2,(H,15,18)(H,16,17)(H,19,20)(H,21,22)/t6?,7?,8-,10?,11?/m0/s1 |
InChI Key |
YJHCFLUHTJEILO-DBXUXRSQSA-N |
Isomeric SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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